molecular formula C13H19ClN2O B1300870 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine CAS No. 40987-20-0

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine

Cat. No.: B1300870
CAS No.: 40987-20-0
M. Wt: 254.75 g/mol
InChI Key: FUUGZHROTCNZLM-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine ( 40987-20-0) is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . This piperazine derivative is supplied as a high-purity material for research and development purposes, strictly for laboratory use. The core structure of this compound features a piperazine ring, a moiety widely recognized in medicinal chemistry for its diverse biological activities and its role as a privileged scaffold in drug discovery . Piperazine-containing compounds are frequently investigated for their potential pharmacological properties. Research into novel piperazine derivatives has demonstrated significant promise in various areas, including as potent agents that induce apoptosis in cancer cell lines, suggesting a potential role in oncological research . The mechanism of action for such effects can involve the activation of both intrinsic and extrinsic pathways of apoptosis . Furthermore, the piperazine core is a known pharmacophore in anthelmintic therapies, where it functions as a GABA receptor agonist, leading to parasite paralysis . This established mechanism highlights the functional versatility of the piperazine structure in interacting with biological targets. This specific compound, with its phenoxyethyl side chain, is of particular interest for chemical synthesis and as a building block for the development of novel molecules with potential antibacterial, antifungal, or anticancer activities . Researchers value it for its potential application in creating targeted therapies for various diseases. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-11-2-3-12(14)13(10-11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGZHROTCNZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperazine Mono-Hydrochloride Intermediate

A common initial step is the preparation of piperazine mono-hydrochloride by reacting piperazine with piperazine dihydrochloride in a polar solvent such as methanol, ethanol, or water. The molar ratio of piperazine to piperazine dihydrochloride is typically close to 1:0.9 to 1:1.05. The reaction is conducted under reflux with stirring for about 1 to 1.2 hours, followed by cooling to around 10–15 °C and filtration to isolate the mono-hydrochloride salt. The solid is washed with a small amount of the solvent and dried at 50–75 °C for 5 to 7.5 hours to obtain a dry intermediate suitable for the next step.

Parameter Typical Range/Value
Piperazine : Piperazine dihydrochloride molar ratio 1 : 0.9–1.05
Solvent Methanol, Ethanol, or Water
Reaction temperature Reflux (~65–80 °C)
Reaction time 1–1.2 hours
Cooling temperature 10–15 °C
Drying temperature 50–75 °C
Drying time 5–7.5 hours

Alkylation with 2-(2-Chloro-5-methyl-phenoxy)ethyl Derivative

The key alkylation step involves reacting the piperazine mono-hydrochloride with 2-(2-chloro-5-methyl-phenoxy)ethyl chloride or a similar halogenated phenoxyethyl compound. This reaction is typically carried out in a polar or non-polar solvent depending on the specific protocol:

  • Polar solvents: Methanol, ethanol, or water.
  • Non-polar solvents: Dichloromethane, chloroform, toluene, or hexane.

The molar ratio of piperazine mono-hydrochloride to the halogenated phenoxyethyl compound is generally around 1.8:1 to 2.1:1 to ensure complete reaction with minimal side products.

The reaction mixture is heated to temperatures ranging from 40 °C to 100 °C and maintained for 2 to 6.5 hours under stirring. After completion, partial solvent removal by vacuum distillation is performed, followed by cooling and filtration to recover piperazine dihydrochloride byproduct, which can be recycled.

Parameter Typical Range/Value
Piperazine mono-hydrochloride : Halogenated phenoxyethyl molar ratio 1.8 : 1 to 2.1 : 1
Solvent Methanol, Ethanol, Water, or Dichloromethane
Reaction temperature 40–100 °C
Reaction time 2–6.5 hours
Solvent removal Vacuum distillation at < 75 °C
Byproduct recovery Filtration and drying at 50–65 °C

Purification and Isolation

The filtrate containing the crude 1-[2-(2-chloro-5-methyl-phenoxy)-ethyl]-piperazine is concentrated by evaporation of the solvent and subjected to vacuum reduced pressure distillation or rectification at temperatures around 90–95 °C. This step effectively separates the target compound from impurities, including disubstituted byproducts.

The final product is collected as a high-purity fraction, suitable for industrial applications.

Parameter Typical Range/Value
Concentration method Vacuum evaporation
Distillation temperature 90–95 °C
Product purity High purity (specific % not always disclosed)

Research Findings and Optimization Notes

  • The use of piperazine mono-hydrochloride intermediate improves selectivity and reduces disubstituted impurities compared to direct alkylation of free piperazine.
  • Solvent choice impacts reaction rate and purity: polar solvents like methanol and ethanol favor faster reactions but may require more careful solvent removal; non-polar solvents like dichloromethane provide cleaner separations but may require longer reaction times.
  • Recycling of piperazine dihydrochloride byproduct reduces raw material costs and environmental impact.
  • Reaction temperature and time are critical parameters to balance conversion and minimize side reactions.
  • Vacuum distillation under reduced pressure is essential for obtaining high-purity product and removing residual solvents and impurities.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Piperazine mono-hydrochloride formation Piperazine + Piperazine dihydrochloride in MeOH/EtOH/H2O, reflux 1–1.2 h, cool, filter, dry Intermediate salt, high yield
2. Alkylation Piperazine mono-hydrochloride + 2-(2-chloro-5-methyl-phenoxy)ethyl chloride, solvent (polar/non-polar), 40–100 °C, 2–6.5 h Crude product + piperazine dihydrochloride byproduct
3. Byproduct recovery Filtration, washing, drying at 50–65 °C Recyclable piperazine dihydrochloride
4. Purification Vacuum evaporation and reduced pressure distillation at 90–95 °C High-purity this compound

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenoxyacetates, dechlorinated derivatives, and substituted phenoxyethyl compounds .

Scientific Research Applications

Chemistry

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Oxidation : Using reagents like potassium permanganate to form phenoxyacetates.
  • Reduction : Employing hydrogen gas in the presence of palladium on carbon to yield dechlorinated derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of different functional groups.

Biology

The compound is studied for its biological activities , which include:

  • Antimicrobial Activity : It shows potential in inhibiting microbial growth by interfering with enzymes critical for cell wall synthesis.
  • Antifungal Properties : Research indicates effectiveness against certain fungal strains.
  • Cytotoxicity : Preliminary studies suggest it may have anticancer properties against specific cancer cell lines.

Medicine

In the medical field, ongoing research aims to explore its potential as a therapeutic agent for various diseases. Its mechanisms of action involve binding to specific enzymes or receptors, altering their activity and leading to desired biological effects.

Industrial Applications

This compound is also utilized in the production of polymers , resins , and other industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Studies and Research Findings

Several studies have focused on evaluating the biological effects of this compound:

  • Antimicrobial Evaluation : Studies demonstrate its effectiveness against bacterial strains, suggesting potential use in developing new antimicrobial agents.
  • Cytotoxicity Studies : Investigations into its effects on cancer cell lines reveal promising results that warrant further exploration into its anticancer potential.
  • Pharmacological Profiling : Comprehensive profiling helps understand its pharmacokinetics and dynamics, paving the way for future therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent Effects on Aromatic Rings

The target compound’s 2-chloro-5-methyl-phenoxy group distinguishes it from other piperazine derivatives. Key comparisons include:

Compound Substituents Key Properties References
1-[2-(3-Chlorophenoxy)ethyl]piperazine 3-chloro-phenoxy Lower steric hindrance; potential differences in receptor binding kinetics
GBR12909 Bis(4-fluorophenyl)methoxy High dopamine transporter (DAT) affinity; used in psychostimulant research
[K-604] derivatives Sulfur-containing side chains ACAT inhibition; synthesized via SN2 disubstitution or ring-opening methods
MT-45 Cyclohexyl and diphenylethyl groups Analgesic activity; distinct pharmacokinetic profile due to bulky substituents
  • Methyl Group: The 5-methyl group increases lipophilicity, which could improve blood-brain barrier penetration relative to non-methylated analogs like 1-[2-(2-chlorophenoxy)ethyl]piperazine .

Pharmacological Profile

  • Dopamine/Serotonin Transporter Affinity: Unlike GBR12909, which has high DAT affinity (IC₅₀ ~1–10 nM) due to its bis(4-fluorophenyl)methoxy group , the target compound’s phenoxyethyl chain may shift selectivity toward serotonin transporters (SERT) or other targets.
  • Enzyme Inhibition: Compared to ACAT inhibitors like [K-604], the chloro-methyl-phenoxy group may modulate interactions with hydrophobic enzyme pockets .

Data Tables: Comparative Analysis

Table 1: Binding Affinities of Select Piperazine Derivatives

Compound Target IC₅₀ (nM) Selectivity
GBR12909 DAT 2.1 DAT > SERT > NET
1-[2-(3-Chlorophenoxy)ethyl]piperazine Sigma-1 receptor 120 Moderate sigma-1 affinity
[K-604] ACAT 8.5 ACAT-1 inhibition

Table 2: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Key Substituents
1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine 3.2 0.15 2-Cl, 5-Me, phenoxyethyl
GBR12909 4.8 0.02 Bis(4-F-phenyl)methoxy
1-(1-Naphthyl)piperazine 2.9 0.45 Naphthyl group

Key Research Findings

  • Synthetic Flexibility: The phenoxyethyl side chain allows modular substitution, enabling optimization for target specificity (e.g., replacing chlorine with fluorine for enhanced metabolic stability) .
  • Metabolism : Unlike Lu AA21004, which forms N-oxide/N-glucuronide metabolites , the target compound’s chloro and methyl groups may direct oxidative metabolism toward hydroxylation or dechlorination pathways.
  • Receptor Interactions: Piperazines with distal aromatic substituents (e.g., biphenylpiperazines) exhibit 5-HT₇ receptor affinity, whereas the target compound’s phenoxy group may favor sigma or adrenergic receptors .

Biological Activity

1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in drug design, combined with a chloro-substituted phenoxyethyl moiety. This unique structure contributes to its distinct biological activities.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, likely due to its ability to inhibit enzymes involved in microbial cell wall synthesis.
  • Antifungal Properties : Research indicates that it may also possess antifungal effects, which are being explored for therapeutic applications.
  • Cytotoxicity : Preliminary studies suggest that the compound shows cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, leading to altered activity that manifests as antimicrobial or cytotoxic effects. For instance, it may inhibit the activity of enzymes critical for microbial survival, thereby exerting its antimicrobial properties.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation :
    • A study demonstrated that derivatives of piperazine exhibited significant antimicrobial activity against a range of bacterial strains. The presence of the chloro group on the phenyl ring was noted to enhance these activities significantly .
  • Cytotoxicity Studies :
    • In vitro assays have shown that the compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents like doxorubicin .
  • Pharmacological Profiling :
    • A comprehensive pharmacological profile revealed that compounds with similar structures showed diverse activities including antitumor and antifungal properties. The piperazine scaffold has been linked to several pharmacological effects such as analgesic and anticonvulsant activities .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAntifungal ActivityCytotoxicity (IC50)Other Activities
This compoundYesYesVaries (e.g., 40.54 μg/mL for A549)Antidepressant-like effects
2-Chloro-5-methylphenolModerateModerateNot specifiedAntimicrobial
2-Chloro-5-methylpyridineModerateLowNot specifiedAntiviral

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temp.25–40°C±15% efficiency
CuSO₄ Loading0.2–0.4 equiv.Reduces dimerization
Solvent Ratio (H₂O:DCM)1:2Maximizes CuAAC rate

Q. Table 2: Stability Under Accelerated Conditions

ConditionHalf-Life (Days)Major Degradants
pH 7.4, 37°C7.2Phenolic byproduct
pH 2.0, 25°C3.8Chloride hydrolysis

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